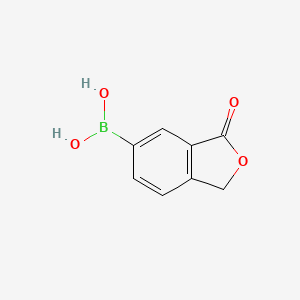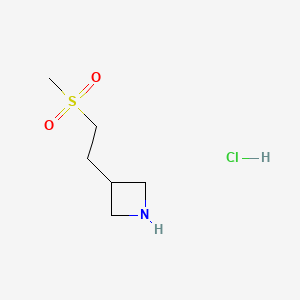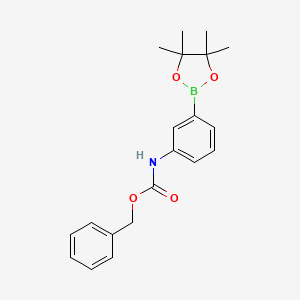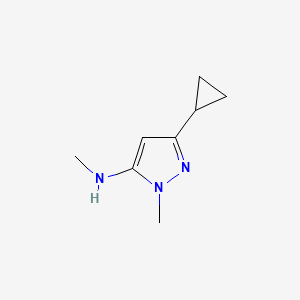
3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a cyclopropyl group and two methyl groups attached to the pyrazole ring, which may influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield the desired pyrazole . Another approach involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3-dimethylpyrazole: Similar in structure but lacks the cyclopropyl group.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups, which significantly alter its reactivity and applications
Uniqueness
3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine is unique
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-cyclopropyl-N,2-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-9-8-5-7(6-3-4-6)10-11(8)2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
QZRVPBXAHAIGBH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NN1C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


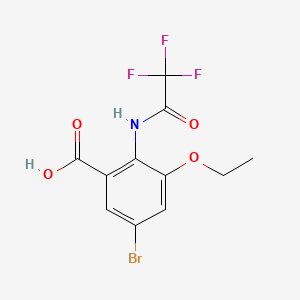
![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
![(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)
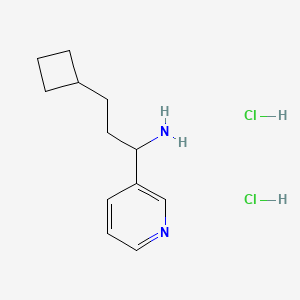
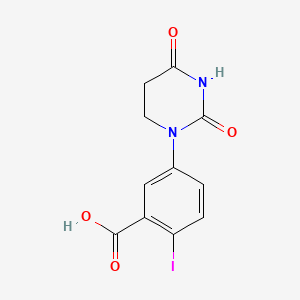
![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)
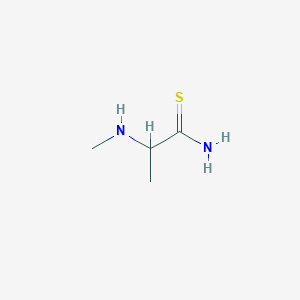

![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)
